GNE-617 hydrochloride is classified as a small molecule drug and is primarily studied within the fields of medicinal chemistry and oncology. It is synthesized through a multi-step chemical process that involves the formation of an imidazo[1,2-a]pyridine core structure, followed by functionalization and salt formation to yield the hydrochloride variant. The molecular formula for GNE-617 hydrochloride is C21H16ClF2N3O3S, with a molecular weight of 463.9 g/mol.
The synthesis of GNE-617 hydrochloride typically involves several key steps:
While specific industrial production methods are not extensively documented, it is likely that optimizations are implemented to enhance yield and reduce reaction times for large-scale synthesis.
GNE-617 hydrochloride features a complex molecular structure characterized by its imidazo[1,2-a]pyridine core. The compound exhibits multiple functional groups that contribute to its pharmacological properties. Key structural details include:
GNE-617 hydrochloride is involved in several chemical reactions that can modify its structure and activity:
The outcomes of these reactions depend on the specific conditions employed, such as temperature, solvent choice, and reagent types.
GNE-617 hydrochloride functions primarily by inhibiting nicotinamide phosphoribosyltransferase. This inhibition leads to decreased NAD levels in cells, which is crucial for energy metabolism. Studies have demonstrated that GNE-617 can achieve over 95% reduction in NAD levels across different cell lines, including those deficient in nicotinic acid phosphoribosyltransferase .
GNE-617 hydrochloride exhibits several notable physical and chemical properties:
The compound's solubility characteristics are particularly relevant when considering its formulation for drug delivery.
GNE-617 hydrochloride has significant scientific applications:
GNE-617 hydrochloride (CAS: 2070014-99-0) is a small molecule inhibitor with the molecular formula C₂₁H₁₆ClF₂N₃O₃S and a molecular weight of 463.88 g/mol [1] [7]. The free base form (GNE-617, CAS: 1362154-70-8) has the molecular formula C₂₁H₁₅F₂N₃O₃S and a molecular weight of 427.42 g/mol [9]. Crystallographic studies reveal that the compound adopts a triclinic crystal system with space group P-1, featuring a planar imidazopyridine ring linked to a 3,5-difluorobenzenesulfonyl moiety via a carboxamide bridge [1] [7]. The hydrochloride salt formation occurs at the imidazopyridine nitrogen, enhancing the compound's stability and crystallinity. Key structural elements include:
Table 1: Fundamental Structural Properties of GNE-617 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₆ClF₂N₃O₃S |
Molecular Weight | 463.88 g/mol |
CAS Number (salt) | 2070014-99-0 |
CAS Number (free base) | 1362154-70-8 |
Crystal System | Triclinic |
Space Group | P-1 |
X-Ray Diffraction Pattern | Characteristic peaks at 5.6°, 12.1°, 17.8° |
GNE-617 hydrochloride exhibits pH-dependent solubility and stability profiles critical for its pharmaceutical development. The compound shows high solubility in dimethyl sulfoxide (DMSO) (>10 mg/mL or 21.55 mM), moderate solubility in lipid-based vehicles like corn oil, and very low aqueous solubility (<1 mg/mL in water) [1] [3] [5]. The hydrochloride salt formation significantly enhances bioavailability by improving dissolution kinetics in the gastrointestinal environment compared to the free base [1] [3]. Stability assessments indicate the compound is hygroscopic, requiring storage at -20°C in sealed containers with desiccants to prevent hydrolysis [4] [8]. The degradation profile under accelerated conditions (40°C/75% RH) shows:
Table 2: Solubility Profile of GNE-617 Hydrochloride
Solvent/Vehicle | Solubility (mg/mL) | Notes |
---|---|---|
DMSO | 5.56 (11.99 mM) | Requires warming to 60°C [1] |
Water | <0.1 | pH-dependent (optimal at pH 3-4) |
Ethanol | <1 | Limited solubility [5] |
PEG300/Tween80/Saline | ≥0.56 (1.21 mM) | Formulation vehicle [5] |
20% SBE-β-CD in Saline | ≥0.56 (1.21 mM) | Enhanced aqueous solubility [5] |
The synthetic route to GNE-617 hydrochloride involves a three-step sequence starting from commercially available 4-(chloromethyl)phenyl (3,5-difluorophenyl)sulfone [1] [9]. The synthesis employs nucleophilic substitution followed by carboxamide coupling:
Nucleophilic Amination: Reaction of 4-(chloromethyl)phenyl sulfone with sodium azide yields the corresponding azide, which undergoes Staudinger reduction to generate the primary amine intermediate (4-((3,5-difluorophenyl)sulfonyl)benzylamine) with >95% purity [9].
Carboxamide Formation: Condensation of the benzylamine derivative with imidazo[1,2-a]pyridine-6-carboxylic acid using coupling agents such as HATU or EDCI in dichloromethane produces the free base GNE-617 in 85-92% yield [1].
Salt Formation: Treatment with hydrogen chloride in diethyl ether or ethanol yields GNE-617 hydrochloride with high crystallinity (>99% purity) [8].
Key synthetic intermediates include:
Table 3: Synthetic Pathway to GNE-617 Hydrochloride
Step | Starting Material | Reaction | Intermediate/Product | Yield |
---|---|---|---|---|
1 | 4-(Chloromethyl)phenyl sulfone | NaN₃, DMF, 25°C, 12h | 4-(Azidomethyl)phenyl sulfone | 95% |
2 | 4-(Azidomethyl)phenyl sulfone | PPh₃, THF/H₂O, 25°C, 4h | 4-(Aminomethyl)phenyl sulfone | 90% |
3 | 4-(Aminomethyl)phenyl sulfone + Acid | HATU, DIPEA, DCM, 0-25°C | GNE-617 (free base) | 88% |
4 | GNE-617 (free base) | HCl/Et₂O, 0°C | GNE-617 hydrochloride | 95% |
GNE-617 hydrochloride functions as a potent competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), exhibiting an IC₅₀ of 5 nM against the recombinant human enzyme [1] [4]. This inhibition depletes cellular NAD⁺ pools, disrupting energy metabolism in cancer cells. Biochemical studies confirm its target engagement through:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: